Isoastilbin

Vue d'ensemble

Description

La néoisostilbine est un composé flavonoïde, plus précisément un stéréoisomère de l'astilbine. On la trouve naturellement dans diverses plantes, y compris le rhizome de Smilax glabra. Ce composé est reconnu pour ses activités biologiques importantes, notamment ses propriétés antioxydantes, anti-inflammatoires et anti-goutteuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La néoisostilbine peut être synthétisée par l'isomérisation de l'astilbine. Le procédé implique l'utilisation de la chromatographie à contre-courant à haute vitesse et de la chromatographie centrifuge à haute performance pour séparer et purifier le composé . Les conditions de réaction comprennent généralement l'utilisation du méthanol comme solvant et des réglages spécifiques de la température et de la pression pour obtenir des rendements optimaux.

Méthodes de Production Industrielle : En milieu industriel, la préparation de la néoisostilbine implique l'extraction des rhizomes de Smilax glabra, suivie de procédés de purification tels que l'ébullition, la vapeur et le séchage. Ces méthodes contribuent à augmenter la teneur en néoisostilbine dans le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La néoisostilbine subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit dans des conditions spécifiques pour former d'autres dérivés.

Substitution : La néoisostilbine peut participer à des réactions de substitution, en particulier en présence de réactifs spécifiques.

Réactifs et Conditions Communs :

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers isomères et dérivés de la néoisostilbine, qui conservent ou renforcent ses activités biologiques .

4. Applications de la Recherche Scientifique

La néoisostilbine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des flavonoïdes et sa réactivité.

5. Mécanisme d'Action

La néoisostilbine exerce ses effets par l'intermédiaire de plusieurs cibles et voies moléculaires :

Activité Antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène aux espèces réactives.

Activité Anti-inflammatoire : Le composé inhibe l'activation des voies d'inflammation NF-κB et NLRP3 inflammasome, réduisant la production de cytokines pro-inflammatoires telles que l'interleukine-1β, l'interleukine-6 et le facteur de nécrose tumorale-α.

Activité Anti-goutteuse : La néoisostilbine soulage l'arthrite goutteuse en réduisant l'inflammation et le stress oxydatif dans les articulations touchées.

Applications De Recherche Scientifique

Neuroprotective Effects

Isoastilbin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- Alzheimer's Disease : Research indicates that this compound exerts protective effects against Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells. In a study using a mouse model of Alzheimer's, this compound treatment improved cognitive functions and reduced the deposition of amyloid beta and phosphorylated tau proteins in the brain. It was found to enhance the expression of neuroprotective factors such as superoxide dismutase and catalase, while decreasing pro-apoptotic proteins like Bax .

- Cerebral Ischemia-Reperfusion Injury : this compound has shown promise in protecting against neuronal apoptosis following cerebral ischemia-reperfusion injury. In a rat model, administration of this compound reduced infarction size and improved neurological function scores. It also upregulated SIRT1/3/6 protein expression, which is crucial for cellular survival under stress conditions .

Antioxidative Properties

This compound is recognized for its potent antioxidative capabilities, making it a candidate for various therapeutic applications.

- Oxidative Stress Reduction : Studies have demonstrated that this compound can significantly reduce oxidative stress markers such as malondialdehyde while enhancing antioxidant enzyme activities (catalase, superoxide dismutase) in various models of oxidative damage . This suggests its potential utility in treating conditions characterized by oxidative stress.

Metabolic Disorders

Emerging research suggests that this compound may also play a role in managing metabolic disorders.

- Diabetes Management : this compound has been implicated in the modulation of metabolic pathways associated with diabetes. It has been shown to improve glucose uptake and fatty acid oxidation, potentially through the activation of AMPK and PPAR pathways. These actions contribute to improved metabolic homeostasis and may offer novel treatment strategies for diabetes-related complications .

Data Summary Table

Case Study 1: this compound in Alzheimer's Disease

In a controlled study involving Alzheimer's mouse models, this compound was administered over a 28-day period. The results indicated significant improvements in memory retention tests and reductions in neuroinflammatory markers, reinforcing its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: this compound for Cerebral Ischemia

A recent experiment involved inducing ischemic conditions in rats followed by treatment with this compound. The findings showed a marked decrease in infarct size and an increase in survival rates post-treatment, highlighting its protective role against ischemic brain injury .

Mécanisme D'action

Neoisoastilbin exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive species.

Anti-inflammatory Activity: The compound inhibits the activation of the NF-κB and NLRP3 inflammasome pathways, reducing the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.

Anti-gout Activity: Neothis compound alleviates gouty arthritis by reducing inflammation and oxidative stress in affected joints.

Comparaison Avec Des Composés Similaires

La néoisostilbine est l'un des quatre stéréoisomères de l'astilbine, les autres étant l'astilbine, la néoastilbine et l'isostilbine . Ces composés partagent des structures similaires mais diffèrent dans leurs configurations spatiales, ce qui entraîne des variations dans leurs activités biologiques :

Astilbine : Connue pour ses propriétés immunosuppressives et anti-inflammatoires.

Néoastilbine : Elle présente des activités antioxydantes similaires mais avec des profils de biodisponibilité et de stabilité différents.

Isostilbine : Elle présente une forte activité antioxydante, souvent comparée à celle de la néoisostilbine.

La néoisostilbine se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et anti-goutteuses, ce qui en fait un composé précieux à la fois pour la recherche et les applications industrielles .

Activité Biologique

Isoastilbin (IAB) is a dihydroflavonol glycoside compound primarily found in various plants, including Rhizoma Smilacis glabrae and Astragalus membranaceus. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, antioxidative properties, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD) and ischemic brain injury.

This compound exhibits several biological activities through various mechanisms:

- Antioxidative Activity : IAB has been shown to significantly reduce oxidative stress by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving neuronal cells, IAB treatment resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, which is crucial for neuronal survival .

- Anti-Apoptotic Effects : this compound protects against apoptosis in neuronal cells. In an experimental model of Alzheimer's disease, IAB reduced apoptosis rates by inhibiting caspase-3 activity and regulating pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels. This suggests that IAB can enhance cell viability under stress conditions .

- Neuroprotection in Alzheimer's Disease : In a mouse model of AD, this compound treatment improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. It reduced amyloid β deposition and phosphorylated Tau levels in the brain, indicating its potential as a therapeutic agent for AD .

Research Findings

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Recent case studies have highlighted the clinical relevance of this compound:

- Neuroprotection in Ischemia : A study demonstrated that this compound significantly reduced neuronal apoptosis and oxidative stress in a rat model of cerebral ischemia-reperfusion injury. The treatment led to enhanced expression of SIRT proteins, which are known to play a role in cellular stress responses .

- Cognitive Improvement in AD Models : Another investigation focused on the cognitive-enhancing effects of this compound in transgenic mice with AD-like symptoms. The results indicated significant improvements in memory tasks, suggesting that this compound may offer a novel approach for managing cognitive decline associated with neurodegenerative diseases .

Propriétés

Numéro CAS |

54141-72-9 |

|---|---|

Formule moléculaire |

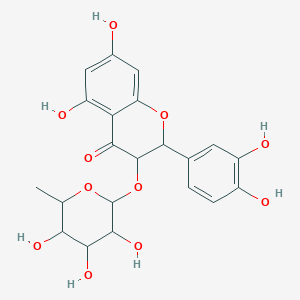

C21H22O11 |

Poids moléculaire |

450.4 g/mol |

Nom IUPAC |

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

ZROGCCBNZBKLEL-XEXNSLJOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Key on ui other cas no. |

54141-72-9 |

Pictogrammes |

Environmental Hazard |

Synonymes |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.